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Abstract
DPTIP hydrochloride is a potent and selective inhibitor of neutral sphingomyelinase 2

(nSMase2), a key enzyme involved in the biogenesis of extracellular vesicles (EVs).[1][2][3]

This technical guide provides a comprehensive overview of the chemical and physical

properties, mechanism of action, and experimental protocols related to DPTIP hydrochloride,

intended to serve as a valuable resource for researchers in neurodegenerative and oncologic

diseases.[4]

Chemical and Physical Properties
DPTIP hydrochloride, with the IUPAC name 2,6-dimethoxy-4-(4-phenyl-5-thiophen-2-yl-1H-

imidazol-2-yl)phenol;hydrochloride, is a small molecule inhibitor of nSMase2.[5] It was identified

through a high-throughput screening of over 365,000 compounds.[1] The key chemical and

physical properties are summarized in the table below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b13735809?utm_src=pdf-interest
https://www.benchchem.com/product/b13735809?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/30531925/
https://www.axonmedchem.com/3772-dptip-hydrochloride
https://pmc.ncbi.nlm.nih.gov/articles/PMC8364476/
https://www.benchchem.com/product/b13735809?utm_src=pdf-body
https://www.techtransfer.nih.gov/tech/tab-3551
https://www.benchchem.com/product/b13735809?utm_src=pdf-body
https://www.researchgate.net/publication/329383852_DPTIP_a_newly_identified_potent_brain_penetrant_neutral_sphingomyelinase_2_inhibitor_regulates_astrocyte-peripheral_immune_communication_following_brain_inflammation
https://pubmed.ncbi.nlm.nih.gov/30531925/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13735809?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

IUPAC Name

2,6-dimethoxy-4-(4-phenyl-5-

thiophen-2-yl-1H-imidazol-2-

yl)phenol;hydrochloride

[5]

Molecular Formula C₂₁H₁₉ClN₂O₃S [5]

Molecular Weight 414.91 g/mol [5]

CAS Number 2361799-64-4

Appearance Beige Solid [6]

Purity >95%

IC₅₀ for nSMase2 30 nM [1][2][7]

Solubility Soluble in DMSO and EtOH.

Storage

2 years at -20°C (powder), 2

weeks at 4°C in DMSO, 6

months at -80°C in DMSO

[7]

Mechanism of Action and Signaling Pathway
DPTIP hydrochloride is a non-competitive inhibitor of neutral sphingomyelinase 2 (nSMase2).

[4] nSMase2 is a membrane-bound enzyme that catalyzes the hydrolysis of sphingomyelin into

ceramide and phosphocholine.[8] Ceramide plays a crucial role in the biogenesis of

extracellular vesicles (EVs) by promoting the budding of intraluminal vesicles within

multivesicular bodies.[3][5]

In the context of brain inflammation, pro-inflammatory cytokines like Interleukin-1β (IL-1β) can

activate nSMase2 in astrocytes.[5][9] This leads to increased ceramide production and

subsequent release of astrocyte-derived EVs. These EVs can enter the circulation and trigger a

peripheral immune response, including the release of cytokines from the liver, which in turn can

lead to the infiltration of peripheral immune cells into the brain, potentially causing secondary

damage.[1]
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DPTIP hydrochloride inhibits nSMase2 activity, thereby reducing ceramide production and

blocking the release of these pro-inflammatory EVs.[1][5] This mechanism has been shown to

attenuate the peripheral immune response and reduce immune cell infiltration into the brain in

a mouse model of brain inflammation.[1]
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Caption: DPTIP inhibits nSMase2, blocking the IL-1β induced release of pro-inflammatory EVs

from astrocytes.

Experimental Protocols
nSMase2 Inhibition Assay (In Vitro)
This protocol describes the determination of DPTIP hydrochloride's IC₅₀ value against human

nSMase2. The assay utilizes a coupled enzymatic reaction that produces a fluorescent signal

proportional to nSMase2 activity.[5][9]

Materials:

Recombinant human nSMase2

Sphingomyelin (substrate)

Amplex Red reagent

Alkaline phosphatase
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Choline oxidase

Horseradish peroxidase

Assay buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)

DPTIP hydrochloride

384-well plates

Plate reader with fluorescence detection

Procedure:

Prepare serial dilutions of DPTIP hydrochloride in the assay buffer.

Add the DPTIP hydrochloride dilutions to the wells of a 384-well plate.

Add recombinant human nSMase2 to each well and incubate for a specified time (e.g., 15

minutes) to allow for inhibitor binding.

Initiate the enzymatic reaction by adding a substrate mixture containing sphingomyelin,

Amplex Red, alkaline phosphatase, choline oxidase, and horseradish peroxidase.

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths

(e.g., 540 nm excitation, 590 nm emission).

Calculate the percent inhibition for each DPTIP hydrochloride concentration relative to a

control without the inhibitor.

Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal

dose-response curve.

Inhibition of Extracellular Vesicle (EV) Release from
Astrocytes (In Vitro)
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This protocol details the assessment of DPTIP hydrochloride's ability to inhibit EV release

from primary astrocyte cultures.[1]

Materials:

Primary astrocyte cultures

Cell culture medium

DPTIP hydrochloride

Stimulating agent (e.g., IL-1β)

Reagents for EV isolation (e.g., ultracentrifugation or commercial kits)

Nanoparticle tracking analysis (NTA) instrument

Antibodies for EV markers (e.g., CD63, CD81) for Western blotting

Procedure:

Culture primary astrocytes to a suitable confluency.

Pre-treat the astrocytes with various concentrations of DPTIP hydrochloride for a specific

duration (e.g., 1 hour).

Stimulate the cells with a pro-inflammatory agent like IL-1β to induce EV release.

Collect the cell culture supernatant.

Isolate EVs from the supernatant using a chosen method (e.g., differential

ultracentrifugation).

Quantify the concentration and size distribution of the isolated EVs using Nanoparticle

Tracking Analysis (NTA).

Confirm the presence of EVs by detecting exosomal markers (e.g., CD63, CD81) via

Western blotting.
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Analyze the dose-dependent effect of DPTIP hydrochloride on the number of released EVs.
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Caption: Workflow for assessing DPTIP's inhibition of EV release both in vitro and in vivo.

In Vivo Efficacy
In a mouse model of brain inflammation induced by intrastriatal injection of IL-1β, DPTIP
hydrochloride demonstrated significant in vivo efficacy.[1] Administration of DPTIP (10 mg/kg,

IP) 30 minutes prior to IL-1β injection resulted in a 51% reduction in the release of astrocyte-
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derived EVs into the circulation.[1] This was accompanied by a decrease in the upregulation of

pro-inflammatory cytokines in the liver and a significant reduction in the infiltration of

neutrophils into the brain.[1] These findings highlight the potential of DPTIP hydrochloride as

a therapeutic agent for neuroinflammatory conditions where astrocyte-derived EVs play a

pathogenic role.

Conclusion
DPTIP hydrochloride is a highly potent and selective nSMase2 inhibitor with demonstrated

efficacy in both in vitro and in vivo models of inflammation. Its ability to modulate the release of

extracellular vesicles presents a novel therapeutic strategy for a range of diseases, including

neurodegenerative disorders and cancer. This technical guide provides researchers with the

fundamental information and experimental framework to further investigate the therapeutic

potential of DPTIP hydrochloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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